![molecular formula C23H14O3 B14336401 2,3-Diphenyl-4H-furo[3,2-c][1]benzopyran-4-one CAS No. 104332-53-8](/img/structure/B14336401.png)
2,3-Diphenyl-4H-furo[3,2-c][1]benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diphenyl-4H-furo3,2-cbenzopyran-4-one is a complex organic compound known for its unique chemical structure and properties It belongs to the class of furobenzopyran derivatives, which are characterized by a fused ring system containing both furan and benzopyran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-4H-furo3,2-cbenzopyran-4-one typically involves a multi-step process. One efficient method is the three-component reaction involving aromatic aldehydes, 4-hydroxycoumarin, and phenacyl pyridinium bromide. This reaction is catalyzed by SiO2 nanoparticles under solvent-free conditions, making it environmentally friendly. The reaction proceeds rapidly with high yields and minimal catalyst loading .
Industrial Production Methods
While specific industrial production methods for 2,3-Diphenyl-4H-furo3,2-cbenzopyran-4-one are not extensively documented, the principles of green chemistry and efficient catalysis are likely employed to scale up the synthesis. The use of recyclable catalysts and solvent-free conditions are key considerations in industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenyl-4H-furo3,2-cbenzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2,3-Diphenyl-4H-furo3,2-cbenzopyran-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research into its pharmacological effects could lead to new therapeutic agents.
Industry: Its unique structure makes it a candidate for materials science applications, including the development of novel polymers and coatings.
Mechanism of Action
The mechanism by which 2,3-Diphenyl-4H-furo3,2-cbenzopyran-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2,3-Diphenyl-4H-chromen-4-one: Shares a similar core structure but lacks the furan ring.
2,3-Diphenyl-4H-benzofuro[3,2-c]pyrrolo[3,2-c]benzopyran-4-one: Contains additional fused rings, making it more complex.
4H-1-Benzopyran-4-one derivatives: Various derivatives with different substituents on the benzopyran ring
Uniqueness
2,3-Diphenyl-4H-furo3,2-cbenzopyran-4-one is unique due to its fused furan and benzopyran rings, which confer distinct chemical and physical properties
Properties
CAS No. |
104332-53-8 |
|---|---|
Molecular Formula |
C23H14O3 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2,3-diphenylfuro[3,2-c]chromen-4-one |
InChI |
InChI=1S/C23H14O3/c24-23-20-19(15-9-3-1-4-10-15)21(16-11-5-2-6-12-16)26-22(20)17-13-7-8-14-18(17)25-23/h1-14H |
InChI Key |
PVKPOYQVNPAKQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=C2C(=O)OC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-Dimethyl-2-azabicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B14336320.png)
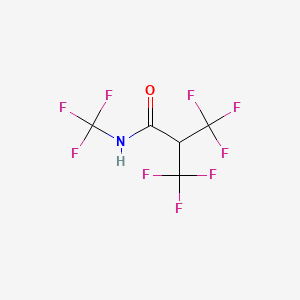

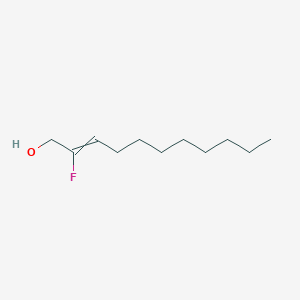
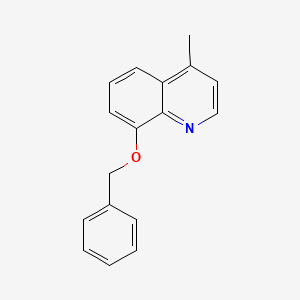
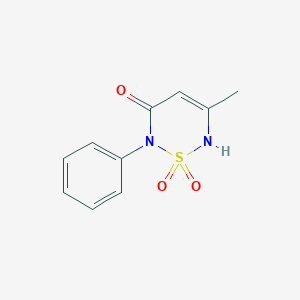


![[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-enyl] N,N-dibutylcarbamodithioate](/img/structure/B14336361.png)

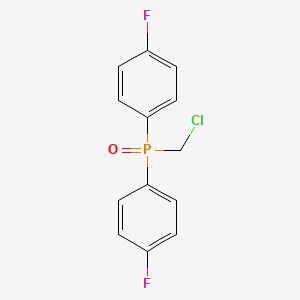
![[1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-](/img/structure/B14336382.png)


